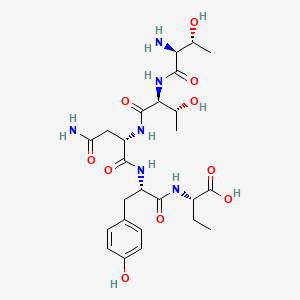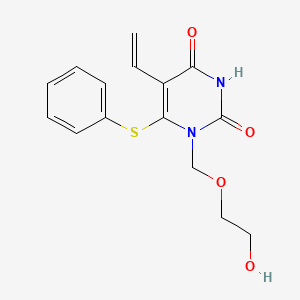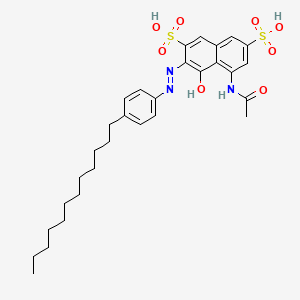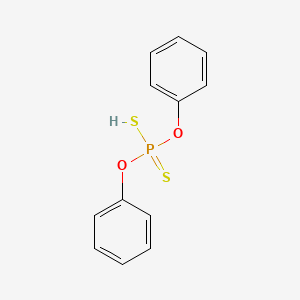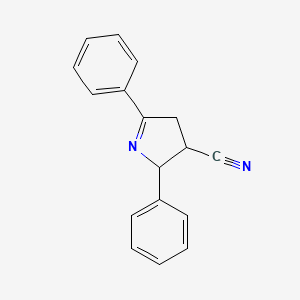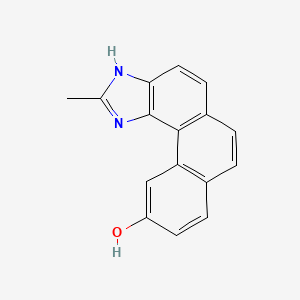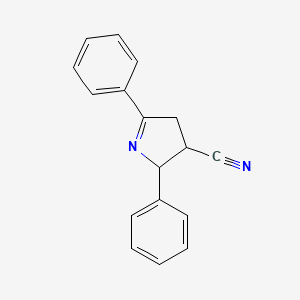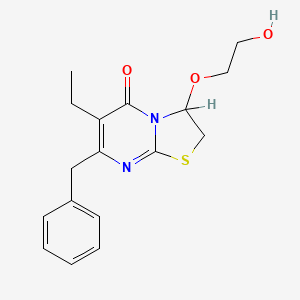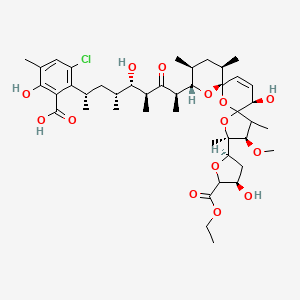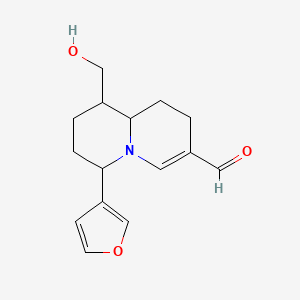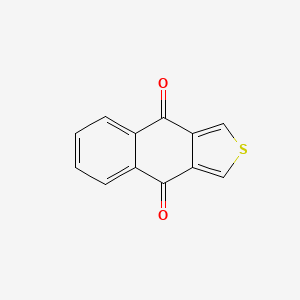
Naphtho(2,3-c)thiophene-4,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphtho(2,3-c)thiophene-4,9-dione is an organic compound that belongs to the class of naphthoquinones fused with a thiophene ring. This compound is known for its strong electron-withdrawing properties, making it a valuable component in various chemical and industrial applications, particularly in the field of organic electronics and photovoltaics .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of naphtho(2,3-c)thiophene-4,9-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-1,4-naphthoquinone with thiophene-2-boronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, and at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions: Naphtho(2,3-c)thiophene-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products:
Oxidation: Higher oxidation state derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
Naphtho(2,3-c)thiophene-4,9-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development due to its unique chemical structure.
作用机制
The mechanism of action of naphtho(2,3-c)thiophene-4,9-dione involves its strong electron-withdrawing properties, which influence the electronic properties of the molecules it interacts with. This compound can modulate the electronic structure of polymers and other materials, enhancing their performance in electronic applications. The molecular targets and pathways involved include the modulation of charge transport and energy levels in organic electronic devices .
相似化合物的比较
Naphtho(2,3-b)thiophene-4,9-dione: Similar structure but different electronic properties.
Benzodithiophene derivatives: Used in similar applications but with different structural features.
Thieno[3,4-b]thiophene derivatives: Another class of thiophene-fused compounds with distinct properties.
Uniqueness: Naphtho(2,3-c)thiophene-4,9-dione is unique due to its specific fusion of naphthoquinone and thiophene, which imparts distinct electronic properties. This uniqueness makes it particularly valuable in the development of high-performance organic electronic materials .
属性
CAS 编号 |
33527-20-7 |
|---|---|
分子式 |
C12H6O2S |
分子量 |
214.24 g/mol |
IUPAC 名称 |
benzo[f][2]benzothiole-4,9-dione |
InChI |
InChI=1S/C12H6O2S/c13-11-7-3-1-2-4-8(7)12(14)10-6-15-5-9(10)11/h1-6H |
InChI 键 |
OMZKZKGVFMWHOU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=CSC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




